molecular formula C10H12N2O2 B2390420 2-Cyclopropyl-4-(oxetan-3-yloxy)pyrimidine CAS No. 2198300-90-0

2-Cyclopropyl-4-(oxetan-3-yloxy)pyrimidine

Cat. No.: B2390420
CAS No.: 2198300-90-0
M. Wt: 192.218
InChI Key: WHVVJQAZYXTQJD-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-4-(oxetan-3-yloxy)pyrimidine” is a chemical compound. It is a pyrimidine derivative, which is a class of compounds that contain a five-membered pyrimidine ring. Pyrimidines are common in many biological compounds, including nucleic acids .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Applications : The development of novel synthetic routes for pyrimidine derivatives, such as the efficient synthesis of the pyrido[1,2-c]pyrimidine-1,3-dione core structure, highlights the importance of cyclopropyl and oxetane substituents in creating biologically active compounds. The optimized synthesis involves nearly quantitative ring-closing reactions, indicating the potential for high-yield production of related compounds (Rosen, German, & Kerns, 2009).

Biological and Medicinal Applications

  • Antiviral and Antitumor Activity : Synthesized pyrimidine derivatives have shown broad-spectrum activities against various biological targets. For example, certain 2,4-diamino-6-hydroxypyrimidines have been prepared with substitutions at position 5, demonstrating potential as antiviral and antitumor agents. These compounds' biological activities are highly dependent on their molecular fit into the binding pocket of their targets, indicating the significance of the structural elements provided by cyclopropyl and oxetane groups (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

  • Antibacterial Agents : Derivatives of pyrimidine, including those with cyclopropyl groups, have been explored for their antibacterial properties. Efficient synthetic methodologies for these compounds underscore their potential as new classes of antibacterial agents, akin to fluoroquinolones but with distinct structural features for enhanced activity (Rosen, German, & Kerns, 2009).

Properties

IUPAC Name

2-cyclopropyl-4-(oxetan-3-yloxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-7(1)10-11-4-3-9(12-10)14-8-5-13-6-8/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVVJQAZYXTQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)OC3COC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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